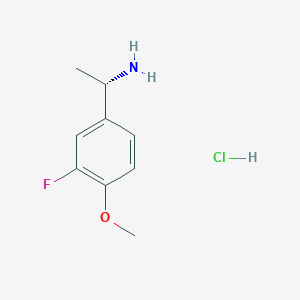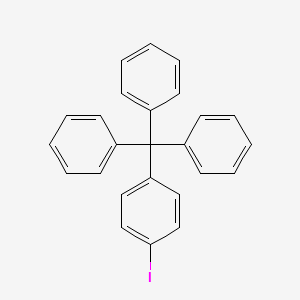
1-Iodo-4-tritylbenzene
Overview
Description
1-Iodo-4-tritylbenzene is an organic compound with the molecular formula C₂₅H₁₉I It is a derivative of benzene, where an iodine atom is substituted at the para position of the benzene ring, and a trityl group (triphenylmethyl group) is attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-tritylbenzene can be synthesized through a multi-step process involving the iodination of 4-tritylbenzene. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out under controlled temperature conditions to ensure the selective iodination at the para position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-tritylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom in this compound can be replaced by other electrophiles through reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form iodo-substituted quinones or reduction to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under appropriate conditions.
Major Products Formed:
Electrophilic Substitution: Products such as nitro, sulfo, or halo-substituted tritylbenzenes.
Nucleophilic Substitution: Products such as amine, thiol, or alkoxy-substituted tritylbenzenes.
Oxidation and Reduction: Products such as iodoquinones or hydrocarbon derivatives.
Scientific Research Applications
1-Iodo-4-tritylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-4-tritylbenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the trityl group. The iodine atom can act as a leaving group in substitution reactions, while the trityl group can stabilize reaction intermediates through resonance effects. The compound’s reactivity is influenced by the electronic and steric effects of these substituents.
Comparison with Similar Compounds
1-Bromo-4-tritylbenzene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-4-tritylbenzene: Similar structure but with a chlorine atom instead of iodine.
1-Fluoro-4-tritylbenzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-Iodo-4-tritylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The larger atomic size and higher polarizability of iodine make it a better leaving group in substitution reactions, and it can also participate in specific interactions that are not possible with smaller halogens.
Properties
IUPAC Name |
1-iodo-4-tritylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19I/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRJJUUCFIMBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


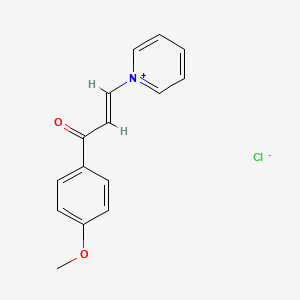


![N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide](/img/structure/B3040385.png)
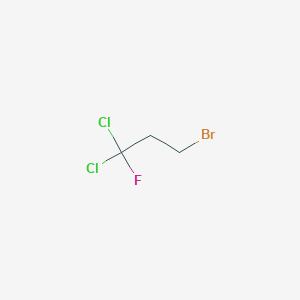




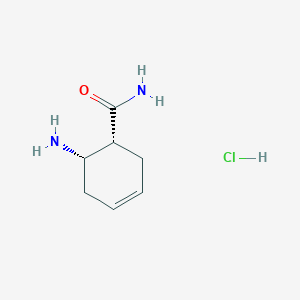

![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)
![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)
